5-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Description
5-(4-Fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a triazolothiazinone derivative characterized by a bicyclic core structure combining a triazole ring fused with a thiazinone moiety. The compound features two aromatic substituents: a 4-fluorophenyl group at position 5 and a 4-methylphenyl group at position 2. These substituents are critical in modulating its physicochemical and biological properties. Triazolothiazinones are a promising class of heterocyclic compounds studied for diverse applications, including antimicrobial and anticancer activities, depending on their substitution patterns .
Properties
Molecular Formula |
C18H14FN3OS |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
InChI |
InChI=1S/C18H14FN3OS/c1-11-2-4-13(5-3-11)17-20-18-22(21-17)16(23)10-15(24-18)12-6-8-14(19)9-7-12/h2-9,15H,10H2,1H3 |
InChI Key |
BLGKNKWLFDKEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with thioamide precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazolothiazine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
5-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Impact on Bioactivity :
- The 4-fluorophenyl group in the target compound likely improves metabolic stability and binding interactions compared to the 4-chlorophenyl group in ’s analogue, as fluorine’s electronegativity enhances hydrogen bonding and reduces oxidative metabolism .
- Methyl groups (e.g., 4-methylphenyl in the target) may confer better pharmacokinetic properties than methoxy groups (e.g., 3,4-dimethoxyphenyl in ), which are prone to demethylation metabolism .
Core Structure Variations: Compounds with a triazolothiazinone core (target and ) differ from triazolotriazinones () in ring size and heteroatom arrangement. The thiazinone’s sulfur atom may enhance lipophilicity, whereas triazinones’ nitrogen-rich structure could improve solubility . Fused thiazole-pyrazole-triazole systems () exhibit planar conformations conducive to crystallographic studies but require complex synthetic routes .
Biological Activity Trends: Triazolothiazinones and related hybrids () are associated with antimicrobial activity, particularly against Gram-positive bacteria (e.g., Bacillus subtilis) .
Hypothesized Advantages of the Target Compound
Biological Activity
5-(4-fluorophenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a complex organic compound belonging to the class of triazolothiazines. Its unique structure includes a fluorophenyl group and a thiazine ring, which contribute to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. The molecular formula is , with a molecular weight of approximately 354.42 g/mol. The presence of the fluorine atom in the phenyl group enhances its electronic properties, potentially influencing its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with various receptors, altering cellular signaling pathways.
- Cellular Disruption : The compound may affect vital cellular functions such as DNA replication and protein synthesis.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of triazolothiazine derivatives. For instance, compounds with similar scaffolds have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety is often linked to enhanced antimicrobial properties due to its ability to disrupt bacterial cell walls.
| Compound | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| Derivative A | Antibacterial | S. aureus | 0.125 |
| Derivative B | Antifungal | C. albicans | 0.0625 |
Anticancer Activity
Research indicates that similar compounds exhibit significant anticancer effects. For example, derivatives containing triazole and thiazole rings have been evaluated for their cytotoxicity against various cancer cell lines.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | Compound X | 3.44 |
| A-549 | Compound Y | 2.48 |
Study on Antinociceptive Activity
A study assessed the antinociceptive properties of triazolothiazine derivatives using various pain models in mice. The results indicated that certain derivatives significantly reduced pain responses compared to standard analgesics like aspirin.
Study on Anti-inflammatory Effects
Another study focused on evaluating the anti-inflammatory activity of related compounds through COX enzyme inhibition assays. Compounds demonstrated varying degrees of inhibition against COX-1 and COX-2 enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
